Cas no 82875-49-8 (3-Dehydroxy Chlorthalidone)

3-Dehydroxy Chlorthalidone 化学的及び物理的性質
名前と識別子
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- 3-Dehydroxy Chlorthalidone
- Chlorthalidone Impurity E
- Chlorthalidone Deshydroxy Impurity; 2-Chloro-5-(3-oxo-1-isoindolinyl)benzenesulfonamide
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- インチ: 1S/C14H11ClN2O3S/c15-11-6-5-8(7-12(11)21(16,19)20)13-9-3-1-2-4-10(9)14(18)17-13/h1-7,13H,(H,17,18)(H2,16,19,20)
- InChIKey: NPCMXXHTULKTQS-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC(=CC=1S(N)(=O)=O)C1C2C=CC=CC=2C(N1)=O
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 21
- 回転可能化学結合数: 2
- 複雑さ: 519
- トポロジー分子極性表面積: 97.6
3-Dehydroxy Chlorthalidone セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:Store at recommended temperature
3-Dehydroxy Chlorthalidone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | D230540-10mg |
3-Dehydroxy Chlorthalidone |
82875-49-8 | 10mg |
$ 227.00 | 2023-09-08 | ||
TRC | D230540-100mg |
3-Dehydroxy Chlorthalidone |
82875-49-8 | 100mg |
$ 1777.00 | 2023-09-08 | ||
A2B Chem LLC | AH53015-10mg |
3-Dehydroxy Chlorthalidone |
82875-49-8 | 10mg |
$413.00 | 2024-04-19 | ||
1PlusChem | 1P00G5NB-10mg |
3-Dehydroxy Chlorthalidone |
82875-49-8 | 95% | 10mg |
$370.00 | 2025-02-27 | |
A2B Chem LLC | AH53015-50mg |
3-Dehydroxy Chlorthalidone |
82875-49-8 | 50mg |
$1288.00 | 2024-04-19 | ||
1PlusChem | 1P00G5NB-25mg |
3-Dehydroxy Chlorthalidone |
82875-49-8 | 95% | 25mg |
$608.00 | 2025-02-27 |
3-Dehydroxy Chlorthalidone 関連文献
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1. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
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Rong Sun,Xiao-Jiao Du,Chun-Yang Sun,Song Shen,Yang Liu,Yan Bao,Yan-Hua Zhu Biomater. Sci., 2015,3, 1105-1113
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3. A bimodal-pore strategy for synthesis of Pt3Co/C electrocatalyst toward oxygen reduction reaction†Wei Hong,Xinran Shen,Fangzheng Wang,Xin Feng,Jing Li,Zidong Wei Chem. Commun., 2021,57, 4327-4330
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Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818
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Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
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Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
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Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
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Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
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Christopher D. Roland,Tianyu Zhang,Sudarsan VenkatRamani,Ion Ghiviriga,Adam S. Veige Chem. Commun., 2019,55, 13697-13700
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10. A catalytic multicomponent coupling reaction for the enantioselective synthesis of spiroacetals†Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
3-Dehydroxy Chlorthalidoneに関する追加情報
Introduction to 3-Dehydroxy Chlorthalidone (CAS No. 82875-49-8) and Its Recent Research Applications
3-Dehydroxy Chlorthalidone, identified by the Chemical Abstracts Service Number (CAS No.) 82875-49-8, is a significant derivative of chlorthalidone, a well-established diuretic and antihypertensive agent. This compound has garnered attention in recent years due to its unique pharmacological properties and potential applications in therapeutic research. The structural modification of chlorthalidone to form 3-Dehydroxy Chlorthalidone introduces novel biochemical interactions that have sparked interest among researchers exploring new pharmacological pathways.
The molecular structure of 3-Dehydroxy Chlorthalidone features a hydroxyl group at the 3-position of the lactam ring, which distinguishes it from its parent compound. This modification not only alters its solubility and metabolic profile but also influences its binding affinity to biological targets. Preliminary studies suggest that this compound exhibits enhanced selectivity for certain receptors, making it a promising candidate for targeted therapies.
In the realm of cardiovascular research, 3-Dehydroxy Chlorthalidone has been investigated for its potential role in managing hypertension. Unlike traditional diuretics, this derivative demonstrates a more balanced action on the renin-angiotensin-aldosterone system (RAAS) without significant electrolyte disturbances. Recent preclinical trials have highlighted its ability to reduce blood pressure through mechanisms involving vasodilation and renal sodium excretion, positioning it as a candidate for next-generation antihypertensive medications.
Beyond cardiovascular applications, 3-Dehydroxy Chlorthalidone has shown promise in anti-inflammatory and immunomodulatory research. Studies indicate that this compound can modulate inflammatory pathways by interacting with nuclear factor kappa B (NF-κB) and other transcription factors involved in cytokine production. Its ability to dampen excessive inflammatory responses without compromising immune function makes it an attractive option for treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
The pharmacokinetic profile of 3-Dehydroxy Chlorthalidone is another area of active investigation. Unlike chlorthalidone, which has a relatively long half-life, 3-Dehydroxy Chlorthalidone exhibits faster metabolism but maintains sustained therapeutic levels due to its improved bioavailability. This characteristic could lead to more frequent dosing regimens or reduced risk of accumulation-related adverse effects, enhancing patient compliance and safety.
Recent advances in computational chemistry have enabled the use of molecular modeling techniques to predict the binding interactions of 3-Dehydroxy Chlorthalidone with biological targets. These simulations have provided insights into how the hydroxyl group at the 3-position contributes to its unique pharmacological effects. By understanding these interactions at a molecular level, researchers can optimize the compound’s structure for improved efficacy and reduced side effects.
In oncology research, 3-Dehydroxy Chlorthalidone has been explored for its potential anti-proliferative properties. Initial studies suggest that it can inhibit the growth of certain cancer cell lines by interfering with cell cycle progression and inducing apoptosis. Its ability to selectively target malignant cells while sparing healthy tissues makes it a promising candidate for developing novel chemotherapeutic agents.
The development of novel drug delivery systems has further expanded the therapeutic potential of 3-Dehydroxy Chlorthalidone. Nanoparticle formulations and lipid-based carriers have been investigated to enhance its bioavailability and target specificity. These advanced delivery methods could improve treatment outcomes by ensuring optimal drug concentrations at the site of action while minimizing systemic exposure.
Ethical considerations and regulatory pathways are critical factors in advancing any new pharmaceutical compound like 3-Dehydroxy Chlorthalidone. Rigorous preclinical testing is essential to evaluate its safety and efficacy before human trials can commence. Collaborative efforts between academic institutions, pharmaceutical companies, and regulatory agencies are necessary to ensure that this compound meets stringent quality standards and addresses unmet medical needs.
Future research directions for 3-Dehydroxy Chlorthalidone include exploring its role in neurodegenerative diseases such as Alzheimer’s disease and Parkinson’s disease. Preliminary evidence suggests that it may modulate neurotransmitter release and protect against oxidative stress, offering a potential therapeutic intervention for these debilitating conditions.
The economic impact of developing 3-Dehydroxy Chlorthalidone as a new therapeutic agent cannot be overstated. Investment in research and development could lead to significant advancements in treating various diseases, improving patient outcomes, and reducing healthcare costs. However, sustainable funding models are needed to support long-term studies and bring this promising compound from bench to market.
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